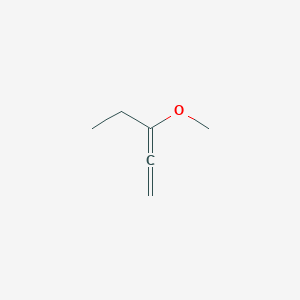
3-Methoxypenta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypenta-1,2-diene is an organic compound with the molecular formula C6H10O. It is a diene, meaning it contains two double bonds, and it also has a methoxy group attached to the carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxypenta-1,2-diene can be synthesized through various methods. One common approach involves the reaction of methoxyethene with 3-formyl-2,4-dimethylpenta-1,3-diene. This reaction can proceed via a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity of the product. This might include the use of catalysts and controlled reaction environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypenta-1,2-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the structure of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction would result in alkanes.
Scientific Research Applications
3-Methoxypenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxypenta-1,2-diene involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. This reaction mechanism involves the formation of a six-membered ring through the interaction of the diene with a dienophile .
Comparison with Similar Compounds
Similar Compounds
3-Methylpenta-1,2-diene: Similar in structure but lacks the methoxy group.
1,2-Pentadiene: A simpler diene without the methoxy substitution.
3-Methoxypenta-1,3-diene: Differing in the position of the double bonds.
Uniqueness
3-Methoxypenta-1,2-diene is unique due to the presence of both the methoxy group and the specific positioning of the double bonds. This combination of features influences its reactivity and makes it distinct from other similar compounds .
Properties
CAS No. |
20524-93-0 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,5H2,2-3H3 |
InChI Key |
UIGBGUJLQRGAHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















